H-Gly-Arg-AMC
Overview
Description
Glycyl-L-arginyl-7-amino-4-methylcoumarin (Gly-Arg-AMC) is a fluorogenic substrate commonly used in biochemical assays to measure enzyme activity. Upon enzymatic cleavage, it releases 7-amino-4-methylcoumarin, which exhibits fluorescence. This property makes Gly-Arg-AMC a valuable tool in various scientific research applications, particularly in the study of proteases such as cathepsin C .
Biochemical Analysis
Biochemical Properties
H-Gly-Arg-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate for cathepsin C. Upon enzymatic cleavage by cathepsin C, this compound releases 7-amino-4-methylcoumarin (AMC), which emits fluorescence that can be measured to quantify cathepsin C activity . This interaction is highly specific, allowing researchers to monitor cathepsin C activity in various biological samples. The compound’s excitation and emission maxima are 340-360 nm and 440-460 nm, respectively .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for cathepsin C. The enzymatic cleavage of this compound and subsequent release of AMC can be used to study the activity of cathepsin C in different cell types. This activity is crucial for understanding the role of cathepsin C in cellular processes such as protein degradation and immune response . The fluorescence emitted by AMC allows for real-time monitoring of these processes, providing insights into cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cathepsin C. Upon binding to the active site of cathepsin C, this compound undergoes enzymatic cleavage, resulting in the release of AMC . This cleavage is highly specific and occurs at the peptide bond between glycine and arginine. The released AMC can then be quantified through fluorescence measurements, providing a direct readout of cathepsin C activity. This mechanism allows researchers to study enzyme kinetics, inhibition, and activation in various biological contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is stable when stored at -20°C and can be used for up to four years . Its stability may be affected by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that the fluorescence signal from AMC remains consistent over time, allowing for reliable quantification of cathepsin C activity in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, this compound effectively serves as a substrate for cathepsin C, allowing for the quantification of enzyme activity without causing adverse effects . At higher dosages, there may be threshold effects, including potential toxicity or interference with other cellular processes. It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and immune response. The enzymatic cleavage of this compound by cathepsin C releases AMC, which can be used to monitor the activity of this enzyme in various metabolic pathways . This includes pathways involved in the degradation of proteins and peptides, as well as the regulation of immune responses. The interaction of this compound with cathepsin C provides valuable insights into the metabolic flux and levels of metabolites in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with cathepsin C. The compound is taken up by cells and localized to lysosomes, where cathepsin C is active . The enzymatic cleavage of this compound within lysosomes releases AMC, which can then be quantified through fluorescence measurements. This localization and transport are crucial for studying the activity of cathepsin C in different cellular compartments and tissues.
Subcellular Localization
This compound is primarily localized to lysosomes within cells, where it interacts with cathepsin C . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that direct it to lysosomes. The enzymatic cleavage of this compound within lysosomes releases AMC, which can be used to study the activity of cathepsin C in this specific compartment. This localization is essential for understanding the role of cathepsin C in lysosomal function and cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Arg-AMC involves the coupling of glycyl-L-arginine with 7-amino-4-methylcoumarin. The process typically includes the following steps:
Protection of Functional Groups: Protecting the amino and carboxyl groups of glycyl-L-arginine to prevent unwanted side reactions.
Coupling Reaction: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of a peptide bond between glycyl-L-arginine and 7-amino-4-methylcoumarin.
Deprotection: Removing the protective groups to yield the final product, Gly-Arg-AMC.
Industrial Production Methods
Industrial production of Gly-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Scaling up the coupling reaction using industrial-grade reagents and solvents.
Purification: Employing techniques such as crystallization, chromatography, or recrystallization to purify the compound.
Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Gly-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for proteases, which catalyze the hydrolysis of the peptide bond, releasing 7-amino-4-methylcoumarin.
Common Reagents and Conditions
Enzymes: Proteases such as cathepsin C.
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers to maintain the pH and ionic strength.
Temperature: Typically, reactions are conducted at physiological temperatures (37°C).
Major Products
The major product formed from the enzymatic cleavage of Gly-Arg-AMC is 7-amino-4-methylcoumarin, which exhibits fluorescence and can be quantified using fluorometric methods .
Scientific Research Applications
Gly-Arg-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Enzyme Activity Assays: Measuring the activity of proteases such as cathepsin C in various biological samples.
Drug Screening: Evaluating the efficacy of protease inhibitors in drug development.
Biochemical Pathway Studies: Investigating the role of proteases in biochemical pathways and disease mechanisms.
Medical Diagnostics: Developing diagnostic assays for diseases involving protease activity, such as cancer and inflammatory conditions.
Mechanism of Action
Gly-Arg-AMC exerts its effects through enzymatic cleavage by proteases. The mechanism involves:
Binding: The enzyme binds to the Gly-Arg-AMC substrate at its active site.
Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond between glycyl-L-arginine and 7-amino-4-methylcoumarin.
Fluorescence Release: The cleavage releases 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured to quantify enzyme activity.
Comparison with Similar Compounds
Gly-Arg-AMC is unique due to its specific design as a fluorogenic substrate for proteases. Similar compounds include:
Glycyl-L-phenylalanyl-7-amino-4-methylcoumarin (Gly-Phe-AMC): Another fluorogenic substrate used for different proteases.
Glycyl-L-leucyl-7-amino-4-methylcoumarin (Gly-Leu-AMC): Used for studying leucine-specific proteases.
These compounds share similar properties but differ in their specificity for various proteases, making Gly-Arg-AMC a valuable tool for studying arginine-specific proteases .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTASUHAFOHMQK-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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